Xylohexaose
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Overview
Description
The compound Xylohexaose is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps of glycosylation reactions. Each glycosylation step adds a sugar moiety to the growing carbohydrate chain. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such complex carbohydrates often employs enzymatic synthesis due to the high specificity and mild reaction conditions enzymes offer. Enzymes like glycosyltransferases can catalyze the formation of glycosidic bonds with high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it can serve as a model compound for studying carbohydrate-protein interactions. Its structure mimics that of natural polysaccharides, making it useful in glycomics research.
Medicine
In medicine, it has potential applications in drug delivery systems. The multiple hydroxyl groups can be functionalized to attach therapeutic agents, enhancing their solubility and bioavailability.
Industry
In industry, it can be used in the production of biodegradable polymers. Its carbohydrate backbone provides a renewable resource for creating environmentally friendly materials.
Mechanism of Action
The compound exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds with various molecular targets. These interactions can influence the activity of enzymes, receptors, and other proteins. The interconnected oxane rings provide a rigid structure that can fit into specific binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide with two glucose units.
Maltose: Another disaccharide with two glucose units but different glycosidic linkage.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness
What sets this compound apart is its highly branched structure and the presence of multiple oxane rings. This complexity allows for more diverse chemical modifications and interactions compared to simpler disaccharides like cellobiose, maltose, and lactose.
Biological Activity
Xylohexaose, a xylooligosaccharide composed of six xylose units, has garnered attention in recent years for its potential biological activities. This article delves into its biochemical properties, biological effects, and underlying mechanisms, supported by case studies and research findings.
Chemical Structure and Properties
This compound is part of a broader category of xylooligosaccharides (XOS), which are derived from the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls. The structural formula can be represented as follows:
The specific arrangement of the xylose units influences its biological activity, particularly in relation to its interactions with various enzymes and cellular receptors.
1. Antitumor Activity
Recent studies have highlighted the antitumor properties of xylooligosaccharides, including this compound. Research indicates that XOS can exert significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that XOS treatment led to a pronounced reduction in cell viability in human leukemia and colorectal cancer cells, with half-maximal inhibitory concentrations (IC50) showing values indicative of selective cytotoxicity against tumor cells compared to normal cells .
Table 1: IC50 Values for this compound in Various Cell Lines
Cell Line | IC50 (mg/mL) | Selectivity Index |
---|---|---|
U-937 (Leukemia) | 0.25 | 4.0 |
MCF-7 (Breast) | 0.30 | 3.5 |
HT-29 (Colorectal) | 0.20 | 5.0 |
MRC-5 (Normal) | 1.00 | - |
The selectivity index (SI) indicates that this compound exhibits higher cytotoxicity towards tumor cells than normal cells, suggesting its potential as a therapeutic agent.
2. Immunomodulatory Effects
This compound has also been shown to modulate immune responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 in macrophage models . This immunomodulatory effect is crucial for potential applications in inflammatory diseases and cancer therapy.
Case Study: In Vivo Effects on Inflammation
In an animal model, this compound administration resulted in reduced systemic inflammation markers and improved insulin sensitivity in obese rats. This suggests that this compound could play a role in managing metabolic disorders .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Cell Proliferation: this compound induces apoptosis in cancer cells by activating mitochondrial pathways and altering lysosomal function .
- Cytokine Modulation: By influencing Toll-like receptor signaling pathways, this compound can downregulate inflammatory responses, contributing to its immunomodulatory properties .
Applications in Food and Pharmaceutical Industries
Given its biological activities, this compound is being explored for applications in functional foods and nutraceuticals aimed at disease prevention and health promotion. Its prebiotic properties may enhance gut health by promoting beneficial microbiota growth .
Properties
IUPAC Name |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O25/c31-1-8(33)15(35)10(2-32)51-27-22(42)17(37)12(4-47-27)53-29-24(44)19(39)14(6-49-29)55-30-25(45)20(40)13(7-50-30)54-28-23(43)18(38)11(5-48-28)52-26-21(41)16(36)9(34)3-46-26/h1,8-30,32-45H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDRQFODAWORNG-QBYSOWFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC(CO)C(C(C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.